m-PEG8-Amine

Catalog No.
S536213
CAS No.
869718-81-0
M.F
C17H37NO8
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-Amine

CAS Number

869718-81-0

Product Name

m-PEG8-Amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C17H37NO8

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3

InChI Key

YXWBFPPGROXJLL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

m-PEG8-amine

The exact mass of the compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is 383.2519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG8-Amine (CAS 869718-81-0) is a highly pure, discrete polyethylene glycol (dPEG) linker featuring a terminal methoxy group and a reactive primary amine. With an exact molecular weight of 383.48 Da and a fixed chain length of exactly 8 ethylene glycol units, it acts as a precise heterobifunctional spacer for bioconjugation, antibody-drug conjugate (ADC) synthesis, and peptide modification [1]. Unlike polydisperse PEG mixtures, m-PEG8-Amine provides absolute mass uniformity, enabling strict control over Drug-to-Antibody Ratios (DAR) and simplifying LC-MS characterization. Its primary procurement value lies in its ability to optimally balance hydrophilic shielding and aqueous solubility without introducing the excessive steric hindrance or membrane impermeability associated with longer PEG chains.

Substituting m-PEG8-Amine with cheaper polydisperse mPEG-Amine introduces a Gaussian distribution of chain lengths, which severely complicates regulatory compliance, creates heterogeneous conjugate profiles, and makes precise DAR quantification nearly impossible. Conversely, substituting with shorter discrete PEGs (like m-PEG4-Amine) often fails to provide sufficient hydrophilic shielding, leading to higher hydrophobicity, increased off-target macropinocytosis, and elevated cytotoxicity in sensitive tissues like the corneal epithelium [1]. On the other end, utilizing longer chains (like m-PEG17-Amine) drastically reduces membrane permeability and increases steric bulk, which can compromise conjugation efficiency and target binding affinity [2]. Consequently, m-PEG8-Amine occupies a critical optimization zone for advanced therapeutics.

Reduction of Off-Target Internalization and Ocular Toxicity in ADCs

In the development of AGS-16C3F ADCs, modulating linker hydrophobicity using an mPEG8 spacer significantly reduced off-target toxicity compared to unmodified or shorter PEG variants. Confocal microscopy and viability assays demonstrated that the mPEG8-conjugated variant exhibited substantially lower macropinocytosis-mediated internalization into human corneal epithelial cells (HCECs) and differentiating megakaryocytes. The inclusion of the mPEG8 linker effectively masked the hydrophobicity of the payload, preventing the non-specific uptake that drives dose-limiting ocular toxicity in clinical applications [1].

Evidence DimensionOff-target cytotoxicity and cellular internalization (HCECs)
Target Compound DatamPEG8-conjugated ADC showed minimal HCEC internalization and high cell viability
Comparator Or BaselineUnmodified ADC and mPEG4-conjugated variants
Quantified DifferencemPEG8 demonstrated a superior reduction in non-specific macropinocytosis and off-target cytotoxicity compared to the mPEG4 analog
ConditionsConfocal microscopy and cell viability assays on HCECs and megakaryocytes

For ADC procurement and design, selecting m-PEG8-Amine over shorter PEGs is critical to mitigating dose-limiting ocular toxicity and improving the therapeutic index.

Absolute Mass Uniformity for Regulatory-Compliant DAR Control

The synthesis of Uncialamycin-based ADCs utilizing m-PEG8-Amine highlights the analytical superiority of discrete PEGs in bioconjugation. Because m-PEG8-Amine possesses an exact molecular weight, the resulting ADCs exhibited a highly uniform Drug-to-Antibody Ratio (DAR) of exactly 2, alongside an exceptionally low aggregation profile. In contrast, utilizing polydisperse mPEG amines results in a complex mixture of conjugates with variable masses, severely complicating LC-MS deconvolution and batch-to-batch reproducibility [1].

Evidence DimensionDrug-to-Antibody Ratio (DAR) uniformity and mass spectrometry resolution
Target Compound Datam-PEG8-Amine yields a single, precise mass shift (+383.48 Da) and uniform DAR (exactly 2.0)
Comparator Or BaselinePolydisperse mPEG-Amine (MW ~400)
Quantified DifferenceSingle discrete LC-MS peak vs. a broad Gaussian distribution of multiple distinct molecular weight species
ConditionsADC conjugation followed by LC-ESI-MS intact mass analysis

Procurement of discrete m-PEG8-Amine is virtually mandatory for modern bioconjugates to meet strict regulatory requirements for batch reproducibility and precise structural characterization.

Optimization of Membrane Permeability in Pharmacokinetic Screening

Droplet-scale liposomal permeation assays (measuring PC50 via fluorogenic CuAAC reactions) demonstrate that PEG chain length directly dictates membrane permeability. When comparing a series of alkyne-labeled PEGs, mPEG8 provided a critical balance, maintaining sufficient aqueous solubility while avoiding the severe drop in passive membrane permeability observed with longer chains like mPEG17. Shorter chains (mPEG4) permeated more readily but lacked the requisite steric shielding for many in vivo applications[1].

Evidence DimensionLiposomal Permeation Concentration (PC50)
Target Compound DatamPEG8 maintains functional passive diffusion limits
Comparator Or BaselinemPEG17 (longer chain) and mPEG4 (shorter chain)
Quantified DifferencePermeability inversely correlates with PEG length; mPEG8 avoids the permeability collapse seen at mPEG17 while offering twice the shielding of mPEG4
ConditionsMicroplate-scale concentration-dependent permeation assay using E. coli lipid SUVs

Selecting m-PEG8-Amine allows medicinal chemists to optimize the trade-off between aqueous solubility enhancement and the preservation of cellular permeability.

Linker Synthesis for Low-Toxicity Antibody-Drug Conjugates (ADCs)

m-PEG8-Amine is the preferred precursor for synthesizing ADC linker-drugs where masking the hydrophobicity of the payload is required. Its specific chain length effectively reduces non-specific macropinocytosis, thereby mitigating dose-limiting off-target effects like ocular toxicity, without overly hindering conjugation efficiency [1].

Late-Stage Peptide and Protein Modification

In the development of therapeutic peptides and affibodies, m-PEG8-Amine is utilized to synthesize PEGylated reagents (e.g., diaryliodonium salts) for late-stage functionalization. Its discrete mass ensures that the resulting modified proteins have an exact molecular weight, simplifying purification and analytical validation via LC-MS [2].

Stealth Coating for Cartilage-Penetrating Carriers

m-PEG8-Amine derivatives are ideal for the surface functionalization of branched poly-L-lysine and lipid nanoparticles. The 8-unit PEG chain provides sufficient steric repulsion to prevent opsonization in serum, while remaining compact enough to allow deep tissue penetration and prolonged residence within dense matrices like cartilage [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

383.25191714 Da

Monoisotopic Mass

383.25191714 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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